N-[(2,4-dimethoxyphenyl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide
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Overview
Description
N-[(2,4-dimethoxyphenyl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide is a complex organic compound characterized by its unique structural features
Preparation Methods
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs. Techniques such as continuous flow synthesis and the use of high-efficiency catalysts are employed to achieve these goals. The process may also involve the use of advanced purification methods to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N-[(2,4-dimethoxyphenyl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Mechanism of Action
Similar Compounds
- Nevirapine-related compounds
- Dimethylaminoethoxyethanol
These compounds provide a basis for understanding the unique characteristics and potential uses of N-[(2,4-dimethoxyphenyl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide.
Properties
Molecular Formula |
C26H32N6O4 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]propanamide |
InChI |
InChI=1S/C26H32N6O4/c1-34-19-7-4-17(5-8-19)21-15-22-26-29-28-24(31(26)12-13-32(22)30-21)10-11-25(33)27-16-18-6-9-20(35-2)14-23(18)36-3/h4-9,12-14,21-22,26,29-30H,10-11,15-16H2,1-3H3,(H,27,33) |
InChI Key |
WRYMTOKZFUHYFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)CCC(=O)NCC5=C(C=C(C=C5)OC)OC |
Origin of Product |
United States |
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